molecular formula C30H34N4O6 B2719081 5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 2137078-87-4

5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2719081
CAS No.: 2137078-87-4
M. Wt: 546.624
InChI Key: PNINERVQYYTMKD-IBGZPJMESA-N
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Description

5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, a pyrazole ring, and a pyrrolidine moiety. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

    Protection of the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using the 2-methylpropan-2-yl (tert-butyl) group.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Attachment of the Fmoc Group: The Fmoc group is introduced to protect the amino group. This is usually done using Fmoc chloride in the presence of a base like triethylamine.

    Final Coupling: The protected pyrrolidine and pyrazole intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, while the tert-butyl group can be removed using acids like trifluoroacetic acid.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Common Reagents and Conditions

    Bases: Piperidine, triethylamine

    Acids: Trifluoroacetic acid, hydrochloric acid

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products

    Deprotected Amines: Removal of the Fmoc and tert-butyl groups yields the free amine.

    Substituted Pyrazoles: Nucleophilic substitution can introduce various functional groups to the pyrazole ring.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis (SPPS) due to its protective groups.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Protein Engineering: Used in the synthesis of peptide-based inhibitors and probes.

    Drug Development: Serves as a building block for potential therapeutic agents.

Medicine

    Diagnostic Tools: Used in the development of diagnostic peptides and proteins.

Industry

    Material Science: Used in the synthesis of peptide-based materials with unique properties.

    Biotechnology: Employed in the production of bioactive peptides for various applications.

Mechanism of Action

The compound exerts its effects primarily through its protective groups, which facilitate the stepwise synthesis of peptides. The Fmoc group protects the amino group, preventing unwanted reactions during peptide elongation. The tert-butyl group protects the pyrrolidine nitrogen, ensuring selective reactions at other sites.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Similar protective groups but different amino acid.

    Fmoc-Arg(Pbf)-OH: Contains a different protecting group for the guanidino group.

    Fmoc-Gly-OH: Simplest Fmoc-protected amino acid.

Uniqueness

    Complex Structure: The combination of a pyrazole ring, pyrrolidine moiety, and multiple protective groups makes it unique.

    Versatility: Its structure allows for a wide range of chemical modifications and applications.

This compound’s unique structure and versatile protective groups make it invaluable in peptide synthesis and various scientific research applications.

Properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O6/c1-30(2,3)40-28(37)33-14-13-19(16-33)34(17-26-24(27(35)36)15-31-32(26)4)29(38)39-18-25-22-11-7-5-9-20(22)21-10-6-8-12-23(21)25/h5-12,15,19,25H,13-14,16-18H2,1-4H3,(H,35,36)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNINERVQYYTMKD-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(CC2=C(C=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N(CC2=C(C=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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